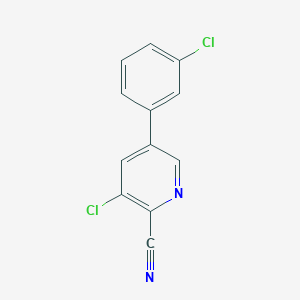
3-Chloro-5-(3-chlorophenyl)picolinonitrile
説明
3-Chloro-5-(3-chlorophenyl)picolinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of picolinonitrile, characterized by the presence of two chlorine atoms and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-5-(3-chlorophenyl)picolinonitrile can be synthesized through a Suzuki-Miyaura cross-coupling reaction. The reaction involves the coupling of (3-chlorophenyl)boronic acid with 3,5-dichloro-2-cyanopyridine in the presence of a palladium catalyst, such as (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2(dppf)). The reaction is carried out in a mixture of N,N-dimethylformamide and water, with potassium carbonate as the base, under an inert atmosphere at
特性
分子式 |
C12H6Cl2N2 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC名 |
3-chloro-5-(3-chlorophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)9-5-11(14)12(6-15)16-7-9/h1-5,7H |
InChIキー |
DYUOYBIHGUNMQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C#N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Phenylethyl)amino]acetonitrile](/img/structure/B8717064.png)
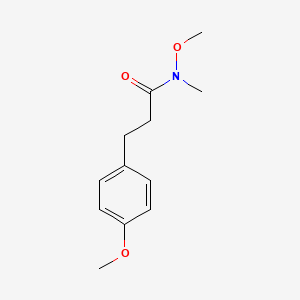
![1-(2-(Piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B8717077.png)
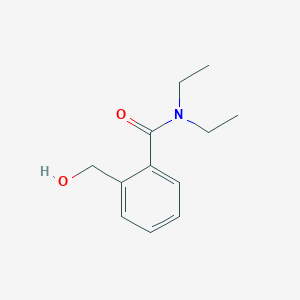

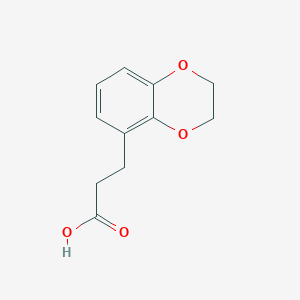
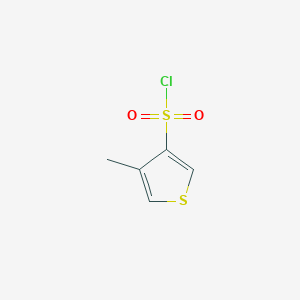

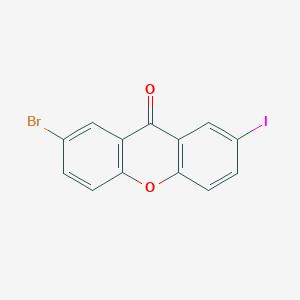
![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8717119.png)
![4-Chloro-2-[(4-methylpiperazin-1-yl)amino]-1-nitrobenzene](/img/structure/B8717127.png)
